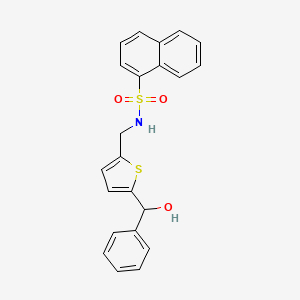
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as HPM-NAP, is a sulfonamide compound that has attracted significant attention in scientific research. HPM-NAP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling, and has potential therapeutic applications for the treatment of diabetes, obesity, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
1. Neuroscience Applications
Naphthalene sulfonamide derivatives have been explored for their potential in enhancing nerve growth factor-induced neurite outgrowth, which is crucial in neurodevelopment and neuroregeneration. The microwave-assisted synthesis of a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), has demonstrated promising results in stimulating neurite outgrowths using NS-1 cells, indicating potential applications in neuroscience research (Williams et al., 2010).
2. PET Imaging Applications
Naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging. Compounds like Carbon-11 labeled naphthalene-sulfonamides were specifically developed for imaging human CCR8, a chemokine receptor. These tracers were prepared with high radiochemical yields and specific activities, indicating their applicability in PET imaging for biomedical research (Wang et al., 2008).
3. Binding Studies with Proteins
The binding characteristics of naphthalene sulfonamide derivatives with proteins have been studied. For example, the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe derived from naphthalene sulfonamide was investigated, providing insights into drug-protein interactions which are critical in pharmacology and toxicology (Jun et al., 1971).
4. Cancer Research
Naphthalene sulfonamides have been studied for their potential in cancer research. For instance, a study on the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against various human cancer cell lines. These findings suggest that certain naphthalene sulfonamide derivatives could be promising agents in cancer treatment research (Ravichandiran et al., 2019).
5. Molecular Docking and Computational Studies
Molecular docking and computational studies involving naphthalene sulfonamide derivatives have been conducted to understand their interactions with biological targets. This is crucial in drug discovery and design, as it helps in predicting the binding affinities and modes of action of potential drug candidates (Vetrivelan, 2019).
Wirkmechanismus
Target of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
It can be inferred from the properties of thiophene derivatives that the compound might interact with its targets, leading to changes in cellular processes that result in its pharmacological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Based on the known pharmacological properties of thiophene derivatives , it can be inferred that the compound might have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Eigenschaften
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,22-24H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFNYLDCILGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

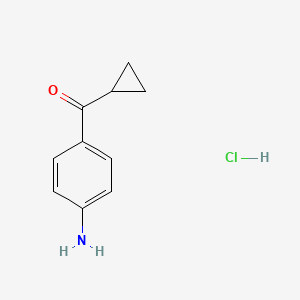
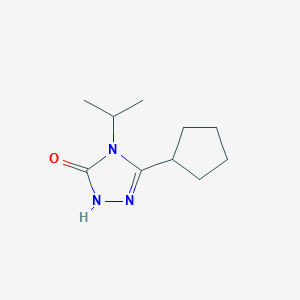

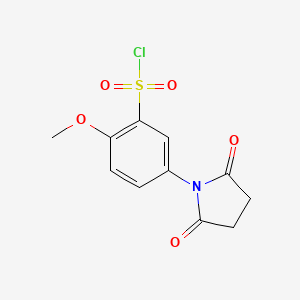
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)
![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)
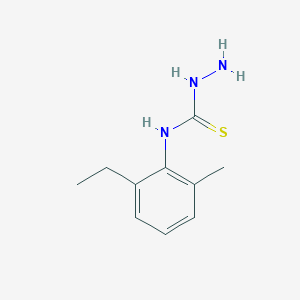
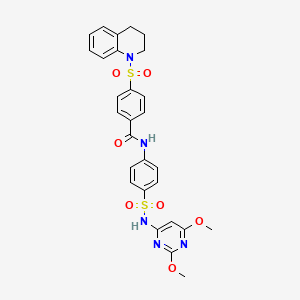
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)

